![molecular formula C13H19NO2 B3425049 tert-Butyl N-(2-phenylethyl)carbamate CAS No. 38427-90-6](/img/structure/B3425049.png)
tert-Butyl N-(2-phenylethyl)carbamate
Overview
Description
“tert-Butyl N-(2-phenylethyl)carbamate” is a chemical compound. It is a type of carbamate, which is a class of organic compounds that are derived from carbamic acid . The compound has a molecular formula of C13H19NO2 .
Synthesis Analysis
The synthesis of carbamates, including “tert-Butyl N-(2-phenylethyl)carbamate”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides. This process is efficient and offers mild reaction conditions and short reaction times. It avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of “tert-Butyl N-(2-phenylethyl)carbamate” consists of a carbamate group (CONH2) attached to a tert-butyl group (C(CH3)3) and a 2-phenylethyl group (C6H5CH2CH2). The molecular weight of the compound is approximately 236.310 Da .Chemical Reactions Analysis
In terms of chemical reactions, carbamates, including “tert-Butyl N-(2-phenylethyl)carbamate”, can undergo a variety of reactions. For instance, they can be deprotected using trifluoroacetic acid (TFA). The process involves protonation of the tert-butyl carbamate, loss of the tert-butyl cation resulting in a carbamic acid, decarboxylation of the carbamic acid resulting in a free amine, and protonation of the amine under acidic conditions .Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(2-phenylethyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)14-10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOOOFYYTHRGJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-(2-phenylethyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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